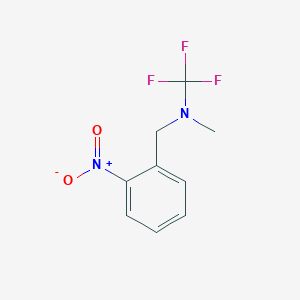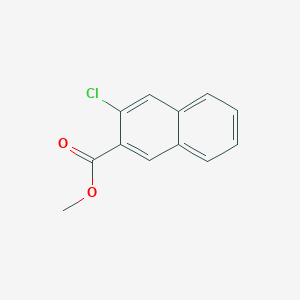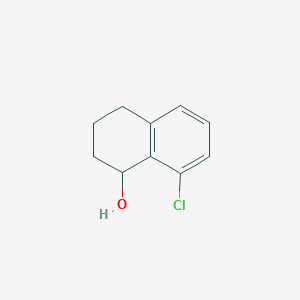
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone is a complex organic compound with the molecular formula C₁₃H₁₄F₃N₃O₃ It is characterized by the presence of a nitro group, a trifluoromethyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone typically involves multiple steps One common method starts with the nitration of 2-trifluoromethylbenzene to introduce the nitro group This is followed by the formation of the methanone linkage through a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
科学的研究の応用
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone: Similar in structure but with variations in functional groups.
4-Nitro-2-(trifluoromethyl)acetanilide: Shares the trifluoromethyl and nitro groups but differs in the acetanilide moiety.
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related compounds.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
分子式 |
C13H14F3N3O3 |
|---|---|
分子量 |
317.26 g/mol |
IUPAC名 |
(4-methylpiperazin-1-yl)-[4-nitro-2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H14F3N3O3/c1-17-4-6-18(7-5-17)12(20)10-3-2-9(19(21)22)8-11(10)13(14,15)16/h2-3,8H,4-7H2,1H3 |
InChIキー |
UDIALNGJZCKOIC-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


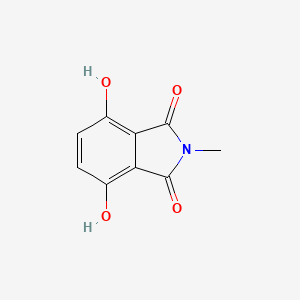
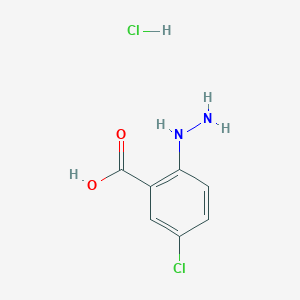

![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)

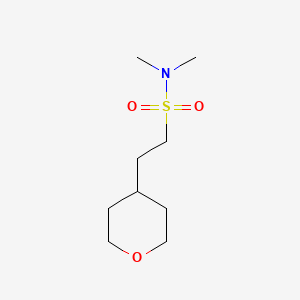
![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
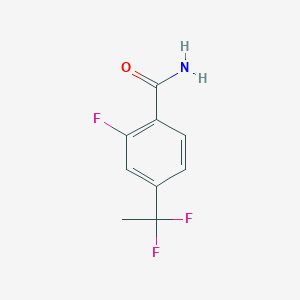
![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
